1H-Benzimidazole-2-acetonitrile, also known as (2-Benzimidazolyl)acetonitrile, is a heterocyclic organic compound. It serves as a versatile building block in synthetic organic chemistry, particularly for constructing diverse fused benzimidazole derivatives. [] These derivatives often exhibit a wide range of biological activities, making 1H-Benzimidazole-2-acetonitrile a valuable precursor in medicinal chemistry research. []
2-(Cyanomethyl)benzimidazole belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse pharmacological profiles, making them valuable in medicinal chemistry. This particular compound is classified under heterocyclic compounds due to its cyclic structure containing nitrogen atoms.
The synthesis of 2-(Cyanomethyl)benzimidazole can be achieved through several methods, primarily involving the cyclization of o-phenylenediamine derivatives with cyanoacetic acid esters or related reagents.
The molecular structure of 2-(Cyanomethyl)benzimidazole features a benzimidazole core, which consists of a fused benzene and imidazole ring system. The cyanomethyl group (-CH₂-C≡N) is attached to the second position of the benzimidazole ring.
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are typically employed for structural characterization, confirming functional groups and connectivity within the molecule.
2-(Cyanomethyl)benzimidazole participates in various chemical reactions due to its functional groups.
The mechanism of action for 2-(Cyanomethyl)benzimidazole involves its interaction with biological targets at the molecular level.
The safety data indicates potential hazards associated with exposure; it may be harmful if ingested or inhaled, necessitating caution during handling.
A thorough understanding of the physical and chemical properties of 2-(Cyanomethyl)benzimidazole is essential for its application in various fields.
These properties influence its behavior in chemical reactions and biological systems.
2-(Cyanomethyl)benzimidazole serves multiple roles across various scientific disciplines:
2-(Cyanomethyl)benzimidazole (CAS: 4414-88-4; C₉H₇N₃; MW: 157.18 g/mol) is a structurally specialized benzimidazole derivative characterized by a -CH₂CN substituent at the C2 position of its fused bicyclic system. This modification confers distinctive electronic properties, enhancing its reactivity and binding affinity compared to unsubstituted benzimidazole. The nitrile group enables diverse chemical transformations (e.g., hydrolysis to carboxylic acids, reduction to amines, or cyclization to heterocycles), positioning it as a critical synthon in medicinal chemistry and materials science [2] . Its structural resemblance to purines facilitates biomolecular interactions, enabling applications in targeted therapeutics and enzyme inhibition [1] [5].
Molecular StructureTable 1: Fundamental Properties of 2-(Cyanomethyl)benzimidazole
Property | Value |
---|---|
CAS Registry Number | 4414-88-4 |
Molecular Formula | C₉H₇N₃ |
Molecular Weight | 157.18 g/mol |
Melting Point | 208–210 °C |
XLogP3-AA (Lipophilicity) | 1.2 |
Hydrogen Bond Donors | 1 (N-H group) |
Hydrogen Bond Acceptors | 3 (Nitrile N and two imidazole N) |
The compound crystallizes as white solids with a high melting point (208–210°C), indicating strong intermolecular forces and crystal lattice stability [2]. Key spectroscopic signatures include:
X-ray diffraction reveals a planar benzimidazole core with the cyanomethyl group oriented perpendicularly to the ring, minimizing steric clash. The nitrile’s electron-withdrawing nature reduces electron density at N1 and C2, enhancing hydrogen-bond acceptor capacity at the nitrile nitrogen and donor capacity at N-H. This polarization facilitates interactions with biological targets, such as DNA minor grooves or enzyme catalytic sites, as observed in analogues like Veliparib and Dovitinib [1] [7].
Synthesis ComparisonTable 2: Key Synthetic Routes to 2-(Cyanomethyl)benzimidazole
Method | Conditions | Yield | Advantages/Limitations |
---|---|---|---|
Phillips Condensation | o-Phenylenediamine + cyanoacetic acid, HCl, Δ | 60–70% | Simple but requires strong acid |
Ester Condensation (Patent JPH072794) | o-Phenylenediamine + ethyl cyanoacetate, cumene, 155–170°C | 85–92% | Halogen-free solvent, no catalyst needed |
Microwave-Assisted Cyclization | o-Phenylenediamine + cyanoacetamide, PPA, MW | 90% | Rapid but specialized equipment required |
The compound was first synthesized via the Phillips method (condensation of o-phenylenediamine with cyanoacetic acid under acidic conditions), yielding impure products with moderate efficiency [8]. A breakthrough emerged in 1995 with the patent JPH072794, which described a solvent-based condensation using alkyl cyanoacetates (e.g., ethyl cyanoacetate) and o-phenylenediamine in high-boiling, halogen-free solvents like cumene (155–170°C). This method achieved crystallized products in >90% purity without aromatic sulfonic acid catalysts, overcoming limitations of earlier routes that used toxic o-dichlorobenzene [9].
Though not a drug itself, 2-(cyanomethyl)benzimidazole serves as a precursor to anthelmintic and anticancer agents. Its discovery paralleled the development of benzimidazole anthelmintics (e.g., thiabendazole and albendazole), where C2 modifications dictated anti-tubulin activity [4] [7]. Modern applications leverage its nitrile group for synthesizing kinase inhibitors (e.g., Dovitinib) and PARP inhibitors (e.g., Veliparib), highlighting its role as a "privileged scaffold" in targeted cancer therapy [1] [7].
The cyanomethyl group enhances binding to critical biomolecular targets:
The nitrile group enables diverse transformations:
Derivatives and ApplicationsTable 3: Biologically Active Derivatives of 2-(Cyanomethyl)benzimidazole
Derivative | Biological Activity | Key Target/Mechanism | Reference |
---|---|---|---|
Veliparib | Anticancer (Phase III trials) | PARP-1/2 inhibition | [1] [7] |
Dovitinib | Anticancer (Approved for RCC) | Multi-kinase (VEGFR, FGFR) inhibition | [1] |
5-Nitro-2-(cyanomethyl)-1H-benzimidazole | Antiprotozoal | Tubulin polymerization inhibition | [5] |
N-Aryl-substituted cyanomethyl derivatives | AChE inhibition | Alzheimer’s disease therapy | [5] [7] |
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 1157-60-4
CAS No.: 113834-91-6
CAS No.: